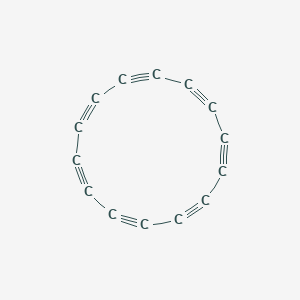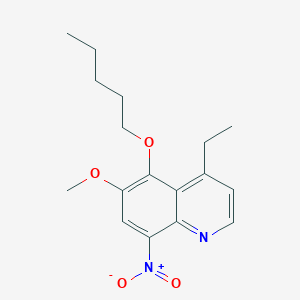![molecular formula C17H24 B12546318 [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene CAS No. 656824-63-4](/img/structure/B12546318.png)
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a cyclohexene ring with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene typically involves the alkylation of benzene with a suitable cyclohexene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with (6-tert-butylcyclohex-2-en-1-yl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the double bond in the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the tert-butyl group acts as an electron-donating group, activating the benzene ring towards electrophiles. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a saturated ring.
Vergleich Mit ähnlichen Verbindungen
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the cyclohexene ring, making it less complex.
Cyclohexylbenzene: Lacks the tert-butyl group, resulting in different reactivity.
Methylcyclohexylbenzene: Similar structure but with a methyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its combination of a benzene ring, a cyclohexene ring, and a tert-butyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
656824-63-4 |
|---|---|
Molekularformel |
C17H24 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
(6-tert-butylcyclohex-2-en-1-yl)methylbenzene |
InChI |
InChI=1S/C17H24/c1-17(2,3)16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-7,9-11,15-16H,8,12-13H2,1-3H3 |
InChI-Schlüssel |
LRWQNWVZGXVYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC=CC1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


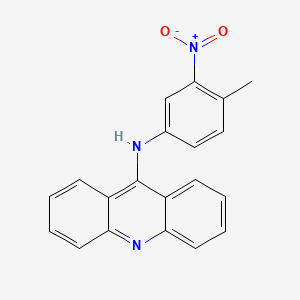
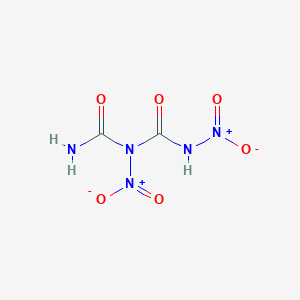
phosphanium bromide](/img/structure/B12546250.png)
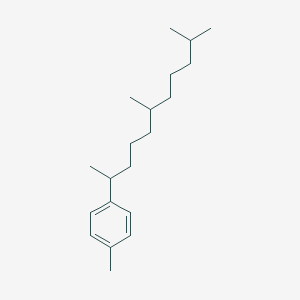
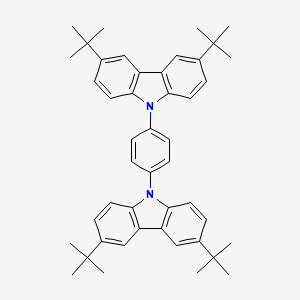

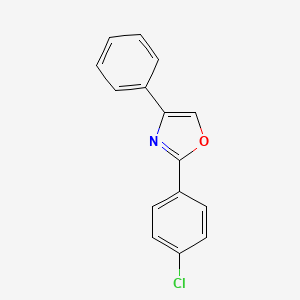
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)

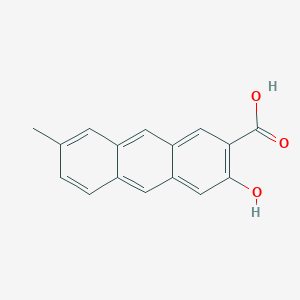
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
